4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde
CAS No.: 602307-22-2
Cat. No.: VC2009028
Molecular Formula: C15H8F6O
Molecular Weight: 318.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 602307-22-2 |
|---|---|
| Molecular Formula | C15H8F6O |
| Molecular Weight | 318.21 g/mol |
| IUPAC Name | 4-[3,5-bis(trifluoromethyl)phenyl]benzaldehyde |
| Standard InChI | InChI=1S/C15H8F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H |
| Standard InChI Key | BKHTWWULTHMEDG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Structural Information and Chemical Identification
4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde consists of a benzaldehyde moiety connected to a 3,5-bis(trifluoromethyl)phenyl group, creating a biphenyl system with distinctive electronic properties. The compound features an aldehyde functional group at the para position of one phenyl ring, while the other ring contains two trifluoromethyl groups at the meta positions.
Basic Chemical Identity
| Parameter | Value |
|---|---|
| CAS Number | 602307-22-2 |
| Molecular Formula | C15H8F6O |
| Molecular Weight | 318.21 g/mol |
| SMILES | C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
| InChI | InChI=1S/C15H8F6O/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10/h1-8H |
| InChIKey | BKHTWWULTHMEDG-UHFFFAOYSA-N |
The structural composition reveals a complex molecule with 15 carbon atoms, 8 hydrogen atoms, 6 fluorine atoms, and 1 oxygen atom, arranged in an intricate configuration that contributes to its specialized applications .
Physical-Chemical Characteristics
The compound's electronic properties are significantly influenced by the presence of the trifluoromethyl groups, which are strongly electron-withdrawing. This electronic effect alters the reactivity of both the aromatic rings and the aldehyde group, enhancing the compound's chemical versatility in various reactions including oxidation, reduction, and condensation reactions.
Analytical Properties
Predicted Collision Cross-Section Data
Mass spectrometry applications benefit from collision cross-section (CCS) data, which provides insights into the three-dimensional structure and molecular size in gas phase. The following table presents predicted CCS values for various adducts of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 319.05522 | 179.7 |
| [M+Na]+ | 341.03716 | 186.5 |
| [M+NH4]+ | 336.08176 | 182.2 |
| [M+K]+ | 357.01110 | 181.0 |
| [M-H]- | 317.04066 | 174.9 |
| [M+Na-2H]- | 339.02261 | 182.0 |
| [M]+ | 318.04739 | 179.1 |
| [M]- | 318.04849 | 179.1 |
Synthesis Methods
The predominant synthetic pathway for producing 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde involves the coupling of 4-bromobenzaldehyde with 3,5-bis(trifluoromethyl)benzeneboronic acid . This synthesis typically employs palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction for this compound involves:
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4-Bromobenzaldehyde as the halide component
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3,5-Bis(trifluoromethyl)benzeneboronic acid as the organoboron component
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Palladium catalyst system
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Base (typically potassium or sodium carbonate)
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Appropriate solvent system
This coupling methodology forms a carbon-carbon bond between the two aromatic rings, establishing the biphenyl framework characteristic of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde .
Related Synthetic Studies
Research indicates that trifluoromethyl-containing compounds can be synthesized through various methods. For example, quantitative 19F NMR analysis has been employed to monitor reaction progress in the synthesis of related compounds such as 4-(trifluoromethyl)benzaldehyde (yield: 86%) and 3-(trifluoromethyl)benzaldehyde (yield: 96%) . These methodologies provide valuable insights that can be applied to the synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde.
Applications in Scientific Research
4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde demonstrates significant utility across numerous scientific disciplines, primarily due to its unique structural features and the presence of trifluoromethyl groups.
Synthetic Chemistry Applications
In synthetic organic chemistry, this compound serves as a key intermediate in the development of complex molecules, particularly those relevant to pharmaceutical and agrochemical research. The aldehyde functional group provides a versatile reaction site for:
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Reductive transformations to alcohols
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Oxidative conversions to carboxylic acids
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Condensation reactions with amines to form imines and related derivatives
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Aldol and related carbon-carbon bond-forming reactions
These transformation pathways allow researchers to incorporate the 3,5-bis(trifluoromethyl)phenyl moiety into more complex molecular architectures .
Materials Science Research
The compound's electronic properties make it valuable in materials science applications, where it contributes to the development of:
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Advanced polymeric materials with enhanced properties
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Specialized coatings with improved durability
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Electronic components with unique characteristics
The trifluoromethyl groups impart increased thermal stability, chemical resistance, and altered electronic properties to materials containing this structural unit .
Pharmaceutical Research
The trifluoromethyl groups found in 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde significantly enhance molecular lipophilicity, a critical parameter in medicinal chemistry and drug design. The compound and its derivatives may exhibit:
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Improved membrane permeability
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Enhanced metabolic stability
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Altered binding affinities to biological targets
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Modified pharmacokinetic profiles
A related study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives demonstrated significant antimicrobial activity against various bacterial strains, including drug-resistant pathogens . This suggests potential for similar applications of 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde derivatives in pharmaceutical research.
Analytical Chemistry
In analytical chemistry, 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde serves as a standard reference compound, aiding in:
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Instrument calibration
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Method validation
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Detection technique refinement
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Analytical method development
The compound's distinctive mass spectral fragmentation pattern, influenced by the trifluoromethyl groups, makes it particularly useful for mass spectrometry applications .
Environmental Chemistry
Environmental scientists study 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde to understand:
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Environmental persistence of fluorinated compounds
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Degradation pathways in various environmental compartments
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Potential bioaccumulation properties
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Environmental fate and transport mechanisms
These studies help inform risk assessment and management strategies related to fluorinated organic compounds .
Comparative Analysis with Related Compounds
Comparison with 3,5-Bis(trifluoromethyl)benzaldehyde
While structurally related, 3,5-Bis(trifluoromethyl)benzaldehyde (CAS: 401-95-6) differs significantly from 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde:
| Property | 3,5-Bis(trifluoromethyl)benzaldehyde | 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde |
|---|---|---|
| Molecular Formula | C9H4F6O | C15H8F6O |
| Molecular Weight | 242.12 g/mol | 318.21 g/mol |
| Structure | Single aromatic ring with two CF3 groups and one aldehyde | Biphenyl system with two CF3 groups on one ring and aldehyde on the other |
| Physical State | Liquid | Solid |
| Density | 1.469 g/mL at 25°C | Not specified in sources |
| Boiling Point | 37°C at 1.3 mm Hg | Not specified in sources |
The simpler structure of 3,5-Bis(trifluoromethyl)benzaldehyde makes it useful as a precursor in various synthetic pathways, including those that may lead to 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde derivatives .
Derivative Compounds
A notable derivative is 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride (CAS: 1195901-45-1), which is synthesized from 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde through reductive amination. This amine derivative has been investigated for potential antimicrobial and anticancer properties.
Research Applications and Future Directions
Current Research Trends
Current research involving 4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde focuses on:
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Development of novel synthetic methodologies for fluorinated compounds
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Structure-activity relationship studies in medicinal chemistry
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Material science applications exploiting the electronic properties of fluorinated aromatics
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Environmental fate studies of perfluorinated compounds
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